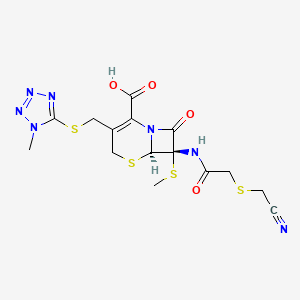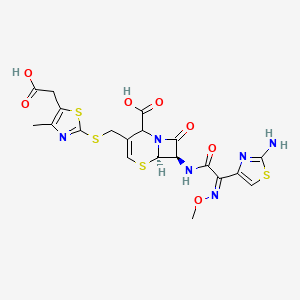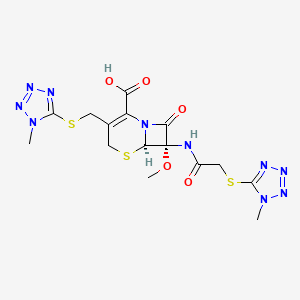
Clopidogrel Impurity 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clopidogrel Impurity 7 is a chemical compound with the molecular formula C16H18ClNO5S2 and a molecular weight of 403.9 . Its chemical name is 5-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine-3-sulfonic acid .
Synthesis Analysis
The synthesis of this compound involves several steps. According to a patent , the starting raw material is o-chlorobenzene glycine, which undergoes esterification to obtain racemic O-chlorobenzene glycine methyl ester. This is then split with tartrate to obtain R-(-)-O-chlorobenzene glycine methyl ester. The reaction with thiophene ethanol p-toluenesulfonic esters, followed by hydrochloric acid salification, yields ®-2-(2 thiophene ethyl amine base) (2-chloro-phenyl-) methyl acetate hydrochloride. Finally, formaldehyde cyclization produces the localized impurity of clopidogrel liquid phase .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a chlorophenyl group, a methoxy group, a hexahydrothieno pyridine ring, and a sulfonic acid group .
Chemical Reactions Analysis
This compound, like other pharmaceutical compounds, can undergo various chemical reactions. For instance, it can be subjected to acid and alkali hydrolysis, oxidation, and photodegradation . The exact reactions and their outcomes would depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Genetic Polymorphisms and Clopidogrel Resistance
Clopidogrel, a widely-used antiplatelet drug, is crucial for treating and preventing coronary heart disease. However, its effectiveness can be compromised due to clopidogrel resistance (CR), which may occur in some patients. Genetic polymorphisms, particularly in the CYP2C19 enzyme, significantly influence CR. Studies have shown that the prevalence of genetic polymorphisms, such as CYP2C19 *2 / *3 / *17, varies among populations, with notable rates among Asians. Understanding these genetic differences is essential for personalized medicine, as they affect drug metabolism and response. This insight into genetic polymorphisms provides a basis for future research on overcoming CR through personalized treatment strategies (Akkaif et al., 2021).
Pharmacokinetic and Pharmacodynamic Monitoring
The variability in response to clopidogrel has led to the development of pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor therapy effectiveness. Platelet function assays (PFA), like Light Transmission Aggregometry (LTA), play a crucial role in evaluating clopidogrel's antiplatelet effect. These assays help in identifying non-responders to clopidogrel therapy, thereby guiding the adjustment of treatment to achieve desired therapeutic outcomes. The VerifyNow P2Y12 assay emerges as an ideal point-of-care test among these assays, highlighting the importance of tailored monitoring approaches for clopidogrel therapy (Alvitigala et al., 2020).
Clopidogrel Resistance and Alternative Therapies
The phenomenon of clopidogrel resistance has led to exploring alternative antiplatelet agents and strategies. Understanding the mechanisms behind clopidogrel resistance, including the impact of genetic polymorphisms and drug-drug interactions, is pivotal for managing patients with atherothrombotic diseases. Options like cilostazol, prasugrel, and ticagrelor, which have different molecular targets or metabolic pathways, offer potential alternatives for patients with known or suspected clopidogrel resistance. This exploration into alternatives underscores the need for a comprehensive approach to atherothrombotic disease management, tailored to individual patient profiles (Uchiyama, 2011).
Interaction with Proton Pump Inhibitors (PPIs)
The interaction between clopidogrel and proton pump inhibitors (PPIs) has been a subject of concern due to the potential impact on clopidogrel's effectiveness. PPIs can interfere with the metabolic activation of clopidogrel, leading to reduced antiplatelet activity. However, the clinical significance of this interaction remains uncertain, with recommendations suggesting cautious use of PPIs in patients requiring gastroprotection while on clopidogrel therapy. This area of research stresses the importance of individualized patient care and the need for further investigation into drug-drug interactions affecting clopidogrel therapy (Fernando et al., 2011).
Wirkmechanismus
Target of Action
Clopidogrel, the parent compound of Clopidogrel Impurity 7, primarily targets the platelet P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that leads to the formation of blood clots .
Mode of Action
Clopidogrel is a prodrug, which means it requires in vivo biotransformation to become active . The active metabolite of Clopidogrel selectively inhibits the binding of adenosine diphosphate (ADP) to its platelet P2Y12 receptor . This prevents the activation of the glycoprotein GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . This action is irreversible .
Biochemical Pathways
The biochemical pathway of Clopidogrel involves its conversion to an active metabolite by cytochrome P450 isoenzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 . This active metabolite then inhibits the binding of ADP to the platelet P2Y12 receptor, preventing platelet aggregation .
Pharmacokinetics
Clopidogrel’s pharmacokinetics involve its absorption and metabolism to an active metabolite. Only 15% of the absorbed Clopidogrel dose is transformed by isoenzymes of cytochrome P450 (CYP) 1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 to a thiol metabolite (CTM), which is responsible for the antithrombotic effect of Clopidogrel .
Result of Action
The result of Clopidogrel’s action is the prevention of blood clots. This is particularly beneficial for patients with an increased risk of having them, such as those who have or have had a heart attack, unstable angina, a stroke or “mini-stroke” (transient ischaemic attack or TIA), peripheral arterial disease, or an operation on their heart or blood vessels, such as a coronary stent insertion .
Action Environment
The action of Clopidogrel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Non-Steroidal Anti-inflammatory drugs (NSAIDs) may have an additive effect on the risk of bleeding when given with Clopidogrel . Similarly, Low Molecular Weight Heparin (LMWH) and Unfractionated Heparin (UFH) are predicted to increase the risk of bleeding events when given with Clopidogrel . Therefore, the environment in which Clopidogrel is administered can significantly influence its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Clopidogrel Impurity 7 plays a crucial role in biochemical reactions as an intermediate in the synthesis of Clopidogrel. It interacts with various enzymes, proteins, and other biomolecules during its formation and subsequent conversion to Clopidogrel. Notably, it interacts with cytochrome P450 enzymes, particularly CYP2C19, which is essential for its metabolic activation . The nature of these interactions involves the oxidation of this compound to form the active thiol metabolite, which then binds irreversibly to the P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .
Cellular Effects
This compound influences various cellular processes, particularly in platelets. It affects cell signaling pathways by inhibiting the P2Y12 ADP receptors, which play a critical role in platelet activation and aggregation . This inhibition leads to reduced platelet aggregation, thereby preventing thrombotic events. Additionally, this compound impacts gene expression related to platelet function and cellular metabolism, contributing to its antithrombotic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active thiol metabolite through a two-step oxidation process mediated by cytochrome P450 enzymes . This active metabolite then binds irreversibly to the P2Y12 ADP receptors on platelets, preventing ADP from binding to these receptors. This inhibition blocks the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation . Additionally, this compound may also influence enzyme inhibition or activation and changes in gene expression related to platelet function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of platelet aggregation and potential impacts on other cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including increased bleeding risk and potential impacts on other organ systems . Threshold effects observed in these studies indicate that careful dosage management is essential to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The primary pathway involves its oxidation to form the active thiol metabolite, which then exerts its antithrombotic effects by inhibiting the P2Y12 ADP receptors on platelets . Additionally, other enzymes, such as carboxylesterase 1 (CES1), play a role in its metabolism, converting it to inactive metabolites . These metabolic pathways influence the overall efficacy and safety profile of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound is distributed to specific compartments where it undergoes metabolic activation . Its localization and accumulation within tissues are influenced by factors such as binding affinity and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it undergoes metabolic activation by cytochrome P450 enzymes . Additionally, this compound may be directed to specific organelles, such as the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Targeting signals and post-translational modifications may also influence its subcellular localization and activity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clopidogrel Impurity 7 involves the transformation of a starting material through a series of chemical reactions to yield the desired compound.", "Starting Materials": [ "2-chloro-6-methoxypyridine", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 2-chloro-6-methoxypyridine with sodium hydride in dry DMF to form the corresponding pyridine anion.", "Step 2: Add methyl iodide to the reaction mixture and stir at room temperature to form 2-methoxypyridine-6-methyl iodide.", "Step 3: Add sodium borohydride to the reaction mixture and stir at room temperature to reduce the methyl iodide to a methyl group, forming 2-methoxypyridine-6-methyl.", "Step 4: Add acetic acid to the reaction mixture and heat to reflux to form the corresponding acetic acid salt.", "Step 5: Add hydrochloric acid to the reaction mixture to protonate the pyridine nitrogen and form the corresponding hydrochloride salt.", "Step 6: Add sodium hydroxide to the reaction mixture to neutralize the acid and liberate the free base.", "Step 7: Extract the free base with ethyl acetate and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield Clopidogrel Impurity 7 as a white solid." ] } | |
CAS-Nummer |
444728-13-6 |
Molekularformel |
C15H15ClN2OS |
Molekulargewicht |
306.82 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


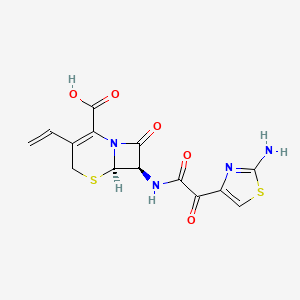
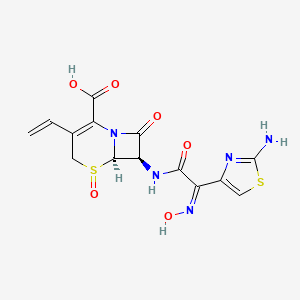
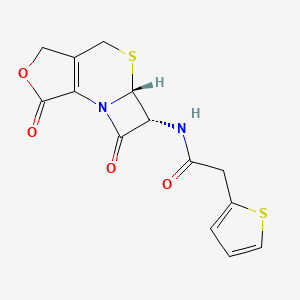
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
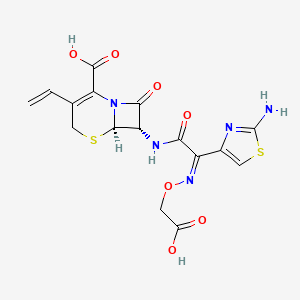
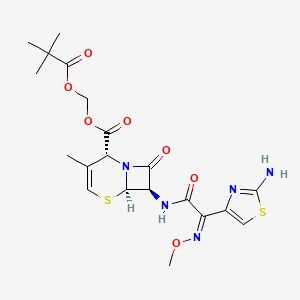
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
